molecular formula C18H14N2O4S2 B5084057 3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5084057
M. Wt: 386.4 g/mol
InChI Key: IOYGDSBPGTVPRI-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has been found to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which help to protect cells from oxidative damage. It has also been found to have antimicrobial properties, which make it useful in the treatment of various infections.

Advantages and Limitations for Lab Experiments

3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent biological activity. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has some toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another possible direction is to study its potential use in the treatment of cancer. Further research is also needed to better understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been achieved using various methods. One of the commonly used methods is the reaction of 4-nitrobenzyl bromide with 2-amino-3-methyl-1,3-thiazole-5-carboxylic acid followed by the reaction with 4-formylbenzoic acid in the presence of a base. The resulting product is then treated with thioacetic acid to obtain the desired compound.

Scientific Research Applications

3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research. This compound has been found to have antimicrobial, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(5Z)-3-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-19-17(21)16(26-18(19)25)10-12-4-8-15(9-5-12)24-11-13-2-6-14(7-3-13)20(22)23/h2-10H,11H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYGDSBPGTVPRI-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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